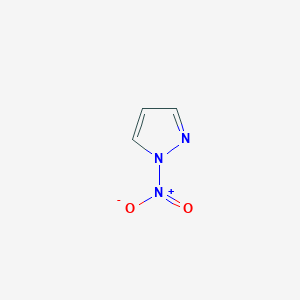

1-Nitropyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNVOQYGXDUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221391 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-95-1 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitropyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Historical Synthesis of 1-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and historical synthesis of 1-nitropyrazole, a key intermediate in the development of various energetic materials and a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, characterization, and rearrangement, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the literature, its existence and synthesis predate the extensive studies on its reactivity in the early 1970s. The groundwork for its synthesis lies in the broader exploration of nitrating five-membered heterocyclic compounds.[1] The primary method for the synthesis of this compound has historically been the direct N-nitration of pyrazole.

Key advancements in the understanding of this compound came from the work of C.L. Habraken and J.W. Janssen in the early 1970s. Their research focused on the thermal rearrangement of N-nitropyrazoles, which established this compound as a crucial intermediate in the synthesis of C-nitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole.[2][3] This rearrangement reaction, proceeding through a[3][4] sigmatropic shift, became a cornerstone of nitropyrazole chemistry.[4][5]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a melting point in the range of 92-94 °C. Its solubility has been studied in various solvents, with data available for synthesis, recrystallization, and formulation purposes.[6]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [7] |

| Molecular Weight | 113.07 g/mol | |

| Melting Point | 92-94 °C | |

| Appearance | Crystalline solid | |

| ¹H NMR (DMSO-d₆) | δ 7.01 (t), 8.01 (d), 13.90 (s) ppm | [8] |

| ¹³C NMR (DMSO-d₆) | δ 110.1, 130.2, 142.9 ppm | [9][10] |

| ¹⁵N NMR (Acetone) | δ -54.78 (NO₂), -80.60 (N2), -107.56 (N1) ppm | [11] |

| IR (ATR) | Key peaks correspond to N-O stretching and aromatic C-H stretching. | [2] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct nitration of pyrazole. This electrophilic substitution reaction targets one of the nitrogen atoms in the pyrazole ring. Various nitrating agents have been employed over the years, with a mixture of nitric acid and acetic anhydride being a common choice.[3][12]

General Reaction Scheme

The synthesis of this compound from pyrazole can be depicted as follows:

Caption: Synthesis of this compound via Nitration of Pyrazole.

Experimental Protocol: Nitration of Pyrazole with Nitric Acid and Acetic Anhydride

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

Pyrazole

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride while maintaining the temperature below 10 °C. This mixture contains acetyl nitrate, the active nitrating species.

-

Nitration Reaction: Dissolve pyrazole in acetic anhydride and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Quenching: After the addition is complete, stir the reaction mixture at a low temperature for a specified time (typically 1-2 hours). Pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure this compound.

Table 2: Summary of Synthetic Methods for this compound

| Starting Material | Nitrating Agent/Conditions | Yield (%) | Reference |

| Pyrazole | HNO₃ / Acetic Anhydride | Not explicitly stated, but is a common method for the intermediate. | [3][12] |

| Pyrazole | Nitric acid / Trifluoroacetic anhydride | Not explicitly stated for this compound, but used for other pyrazoles. | [1] |

| Various Pyrazoles | tert-Butyl nitrate (TBN), CAN, O₂, MeCN, 100 °C | 38-95% (for various N-nitropyrazoles) | [13] |

Thermal Rearrangement of this compound

A significant aspect of this compound's chemistry is its thermal rearrangement to form C-nitro-substituted pyrazoles, primarily 3-nitropyrazole and to a lesser extent, 4-nitropyrazole. This uncatalyzed intramolecular rearrangement typically occurs at elevated temperatures (e.g., 140-180 °C) in a high-boiling solvent like benzonitrile.[8]

Mechanism of Rearrangement

The thermal rearrangement of this compound is proposed to proceed via a[3][4] sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.[4][5] This concerted pericyclic reaction involves a cyclic transition state. The initial rearrangement leads to a 3H-pyrazole intermediate, which then tautomerizes to the more stable 3(5)-nitropyrazole.[5]

Caption: Thermal Rearrangement of this compound.

Conclusion

The synthesis and subsequent rearrangement of this compound represent fundamental transformations in heterocyclic chemistry. From its initial preparation via the direct nitration of pyrazole to its pivotal role as an intermediate in the formation of C-nitropyrazoles, this compound continues to be a compound of significant interest. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals engaged in the fields of energetic materials and drug discovery, enabling further innovation and application of this versatile molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. scbt.com [scbt.com]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Physicochemical Properties of 1-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitropyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₃H₃N₃O₂. The key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Melting Point | 92-94 °C | [1][2] |

| Boiling Point | 269 °C | [1] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -5.04 ± 0.12 (Predicted) | [3] |

| LogP | -0.0771 | |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | |

| CAS Number | 7119-95-1 | [1][2] |

Synthesis of this compound

The synthesis of this compound typically involves the N-nitration of pyrazole. A general and effective method is the nitration of pyrazole using a mixture of nitric acid and acetic anhydride.[1][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Ice

-

Water

-

Sodium Bicarbonate Solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

-

A solution of pyrazole in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

A solution of fuming nitric acid in acetic anhydride is added dropwise to the pyrazole solution with constant stirring. The temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude product is then carefully neutralized with a saturated sodium bicarbonate solution to remove any residual acid.

-

The product is extracted with dichloromethane.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl ether/hexane.[5]

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Standard proton NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of the carbon atoms.

Spectroscopic Data:

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H NMR | ~7.8 (t), ~8.2 (d), ~8.5 (d) | DMSO-d₆ |

| ¹³C NMR | ~110.1, ~129.5, ~143.2 | DMSO-d₆ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1550 - 1600 | Asymmetric NO₂ stretch |

| ~1340 - 1380 | Symmetric NO₂ stretch |

| ~1400 - 1500 | C=N and C=C stretching vibrations of the pyrazole ring |

| ~3100 - 3200 | C-H stretching vibrations of the pyrazole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.

-

Data Analysis: The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. The fragmentation of nitropyrazoles often involves the loss of the nitro group (NO₂) and subsequent ring cleavage.[7][8]

Thermal Stability

The thermal stability of this compound is an important parameter, particularly for its handling and storage.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is typically used.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum or ceramic pan.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation:

-

TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures.

-

DSC: Measures the heat flow to or from the sample as a function of temperature, showing melting endotherms and decomposition exotherms.

-

This compound undergoes an uncatalyzed intramolecular thermal rearrangement at elevated temperatures (around 140 °C) to form 3(5)-nitropyrazole.[1] DSC studies of nitropyrazoles show that they can be thermally stable up to certain temperatures, beyond which they undergo exothermic decomposition.[9][10]

Solubility

The solubility of this compound has been determined in various organic solvents. This information is crucial for its synthesis, purification (recrystallization), and formulation.[11]

Experimental Protocol: Solubility Determination

-

Methodology: A common method is the gravimetric method or the use of a parallel crystallizer like the Avantium Crystal16™.[2][11]

-

Procedure (Crystal16™):

-

A known mass of this compound is placed in a vial with a specific volume of the solvent.

-

The vial is subjected to controlled heating and cooling cycles.

-

The temperature at which the solid completely dissolves (clear point) is recorded.

-

This process is repeated for different concentrations to construct a solubility curve.[11]

-

Solubility Profile: this compound exhibits solubility in a range of organic solvents. A detailed study reported its solubility in dichlorobenzene, 1-propanol, diethylene glycol, diisopropyl ether, 1,4-dioxane, and sulfolane. The solubility generally increases with temperature in these solvents.[11] The principle of "like dissolves like" can be applied, where its polarity influences its solubility in polar and nonpolar solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

Theoretical and Quantum Chemical Deep Dive into 1-Nitropyrazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and quantum chemical studies of 1-nitropyrazole, a molecule of significant interest in the field of energetic materials and as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, detailed experimental protocols, and visualizations of key concepts.

Molecular Structure and Geometry

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure of this compound. Various levels of theory, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods such as B3LYP and B3P86, have been employed with different basis sets to optimize the molecular geometry.[1][2]

A key structural feature of this compound is the orientation of the nitro group relative to the pyrazole ring. The degree of planarity is influenced by the computational method used, with some studies indicating a slight twist of the nitro group.[1] The calculated bond lengths and angles are generally in good agreement with experimental data where available.[1]

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | HF/6-311++G(d,p) | B3P86/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3LYP/aug-cc-pVDZ |

| Bond Lengths (Å) | ||||

| N1-N2 | 1.358 | 1.375 | 1.379 | 1.382 |

| N2-C3 | 1.315 | 1.328 | 1.331 | 1.334 |

| C3-C4 | 1.411 | 1.402 | 1.404 | 1.405 |

| C4-C5 | 1.357 | 1.369 | 1.372 | 1.374 |

| C5-N1 | 1.369 | 1.381 | 1.384 | 1.387 |

| N1-N6 | 1.431 | 1.425 | 1.432 | 1.430 |

| N6-O7 | 1.195 | 1.221 | 1.226 | 1.225 |

| N6-O8 | 1.195 | 1.221 | 1.226 | 1.225 |

| **Bond Angles (°) ** | ||||

| C5-N1-N2 | 110.3 | 110.1 | 110.0 | 110.0 |

| N1-N2-C3 | 106.9 | 107.2 | 107.3 | 107.3 |

| N2-C3-C4 | 110.8 | 110.6 | 110.6 | 110.6 |

| C3-C4-C5 | 105.1 | 105.4 | 105.4 | 105.4 |

| C4-C5-N1 | 106.8 | 106.7 | 106.7 | 106.7 |

| Dihedral Angles (°) | ||||

| C5-N1-N6-O7 | 0.0 | 0.0 | 0.0 | 0.0 |

| N2-N1-N6-O7 | 180.0 | 180.0 | 180.0 | 180.0 |

Note: Data compiled and synthesized from findings in referenced studies.[1][2] Atom numbering follows standard conventions.

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated through both experimental (Infrared and Raman spectroscopy) and theoretical approaches.[1][2] Computational methods have proven invaluable in assigning the observed vibrational bands to specific molecular motions.[1][2] The calculated frequencies, particularly those obtained with the B3LYP/aug-cc-pVDZ level of theory, show good agreement with experimental values.[1][2]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

| Assignment | Experimental (IR) | Experimental (Raman) | Calculated (B3LYP/aug-cc-pVDZ) |

| NO₂ asymmetric stretch | 1617 | - | 1615 |

| NO₂ symmetric stretch | 1320 | - | 1318 |

| Ring C-H stretch | 3140 | 3142 | 3145 |

| Ring C=C stretch | 1550 | 1552 | 1548 |

| Ring N-N stretch | 1030 | 1031 | 1028 |

Note: This table presents a selection of key vibrational modes for illustrative purposes. A full assignment can be found in the cited literature.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of nitropyrazoles. Quantum chemical calculations of NMR chemical shifts, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have been performed to aid in the interpretation of experimental spectra.[3][4][5] Studies have reported the calculated ¹H, ¹³C, and ¹⁵N chemical shifts of this compound.[6]

Table 3: Experimental and Calculated NMR Chemical Shifts (ppm) of this compound

| Nucleus | Experimental (¹H, ¹³C) | Calculated (GIAO/B3LYP/6-311++G(d,p)) |

| ¹H | ||

| H3 | 7.80 | 7.75 |

| H4 | 6.73 | 6.68 |

| H5 | 8.65 | 8.60 |

| ¹³C | ||

| C3 | 142.5 | 141.9 |

| C4 | 111.2 | 110.8 |

| C5 | 129.8 | 129.2 |

| ¹⁵N | ||

| N1 | -135.2 | -134.5 |

| N2 | -68.9 | -68.1 |

| N (NO₂) | 22.5 | 21.8 |

Note: Experimental values are typically reported relative to a standard (e.g., TMS for ¹H and ¹³C). Calculated values are absolute shieldings converted to chemical shifts. Data is synthesized from multiple sources.[1][3][6]

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of this compound is often achieved through the nitration of pyrazole. A common method involves the use of a nitrating mixture, such as nitric acid and acetic anhydride.[7] The N-nitrated intermediate can then undergo thermal rearrangement to yield other nitropyrazole isomers.[7]

A representative synthetic workflow is depicted below:

Caption: Synthetic pathway for this compound and its thermal rearrangement products.

Quantum Chemical Calculation Protocol

The following provides a generalized protocol for performing quantum chemical calculations on this compound, based on methodologies cited in the literature.[1][2][5]

Caption: A generalized workflow for quantum chemical calculations of this compound.

Thermal Rearrangement and Decomposition

This compound can undergo an uncatalyzed intramolecular thermal rearrangement to form 3(5)-nitropyrazole.[7] Computational studies have explored the mechanism of this rearrangement, suggesting a[3][7] sigmatropic shift of the nitro group.[8][9] The thermal decomposition of nitropyrazoles is also a subject of theoretical investigation, particularly in the context of their application as energetic materials.[10]

Caption: Proposed mechanism for the thermal rearrangement of this compound.

Biological Activity Context

While this guide focuses on the theoretical and quantum chemical aspects of this compound, it is important to note the broader biological context of the pyrazole scaffold. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] However, specific studies detailing the interaction of this compound with biological signaling pathways are not prevalent in the current literature, with its primary research focus being in materials science.

Conclusion

The theoretical and quantum chemical investigation of this compound has provided significant insights into its molecular structure, vibrational and electronic properties, and reactivity. The computational methodologies outlined in this guide serve as a valuable tool for researchers in further exploring this and related molecules. The compiled data offers a centralized resource for comparative analysis and further study. As research continues, the interplay between the theoretical understanding and experimental application of this compound will undoubtedly lead to new advancements in the fields it impacts.

References

- 1. acrhem.org [acrhem.org]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Nitropyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitropyrazole (CAS No. 7119-95-1), a key heterocyclic compound with applications in energetic materials and as a synthetic intermediate. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also provided. A logical workflow for the structural elucidation of this compound using these spectroscopic techniques is illustrated.

Introduction

This compound is a five-membered aromatic heterocycle of significant interest due to the presence of the nitro group, which imparts unique chemical and physical properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity. This guide serves as a centralized resource for the essential spectroscopic data and methodologies related to this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.45 | t | 2.5 | H4 | CDCl₃ |

| 7.95 | d | 2.5 | H5 | CDCl₃ |

| 7.75 | d | 2.5 | H3 | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 144.0 | C3 | DMSO-d₆ |

| 130.5 | C5 | DMSO-d₆ |

| 112.0 | C4 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the pyrazole ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1320 | Strong | Symmetric NO₂ stretch |

| 3150 - 3100 | Medium | C-H stretch (aromatic) |

| 1500 - 1400 | Medium-Strong | C=C and C=N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound confirms its molecular formula and provides insights into its stability.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 113 | 100 | [M]⁺ (Molecular Ion) |

| 83 | Variable | [M - NO]⁺ |

| 67 | Variable | [M - NO₂]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the nitration of pyrazole. A common and effective method involves the use of a nitrating mixture of nitric acid and acetic anhydride.[3]

Materials:

-

Pyrazole

-

Acetic anhydride

-

Fuming nitric acid (90%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

A solution of pyrazole in acetic anhydride is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

A mixture of fuming nitric acid and acetic anhydride is added dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The mixture is then carefully poured onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by sublimation.

Spectroscopic Analysis

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) ionization at 70 eV is a common method for obtaining the mass spectrum of small organic molecules like this compound.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of approximately 50-200 amu.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its unambiguous identification and characterization. The presented data tables, experimental protocols, and logical workflow are intended to support researchers, scientists, and drug development professionals in their work with this important heterocyclic compound. The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to structural elucidation.

References

An In-depth Technical Guide to the Reactivity of the 1-Nitropyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1-nitropyrazole ring is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of the nitro group at the N1 position profoundly influences the electronic properties of the pyrazole ring, dictating its reactivity towards a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the this compound core, presenting key reactions, detailed experimental protocols, and quantitative data to aid in the design and synthesis of novel molecular entities.

Synthesis of this compound

The primary route to this compound is the direct N-nitration of pyrazole. This electrophilic substitution reaction is typically carried out using a mixture of nitric acid and a dehydrating agent, such as acetic anhydride or sulfuric acid.

Experimental Protocol: N-Nitration of Pyrazole[1]

A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride. The reaction is exothermic and requires careful temperature control.

Reagents and Conditions:

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) |

| Pyrazole | 1 eq | - | - | - |

| Nitric Acid/Acetic Anhydride | - | - | - | - |

| Acetic Acid | - | 55-60 | 1 | up to 55 |

Note: This yield is for the subsequent formation of 3,4-dinitropyrazole after rearrangement.

Electrophilic Substitution and Rearrangement

The this compound ring is susceptible to electrophilic attack, which often leads to rearrangement products rather than direct substitution on the ring while retaining the N-nitro group. The N-nitro group is a good leaving group under acidic conditions, facilitating migration to the carbon atoms of the pyrazole ring.

Nitration and Rearrangement

Treatment of this compound with strong nitrating agents typically results in the formation of C-nitropyrazoles. The position of nitration is dependent on the reaction conditions.

-

Thermal Rearrangement: Heating this compound can lead to the formation of 3(5)-nitropyrazole.

-

Acid-Catalyzed Rearrangement: In the presence of strong acids like sulfuric acid, this compound can rearrange to 4-nitropyrazole.[1]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3(5)-Nitropyrazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Nitropyrazole" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "3(5)-Nitropyrazole" [label="Δ (Heat)"]; "this compound" -> "4-Nitropyrazole" [label="H₂SO₄"]; } dot Figure 1: Thermal and acid-catalyzed rearrangement of this compound.

Experimental Protocol: Synthesis of 4-Nitropyrazole via Rearrangement[3]

This one-pot, two-step method involves the in-situ formation of this compound followed by acid-catalyzed rearrangement.

Step 1: Formation of Pyrazole Sulfate Concentrated sulfuric acid is added to pyrazole at room temperature.

Step 2: Nitration and Rearrangement A mixture of fuming nitric acid and fuming sulfuric acid is added at low temperature, followed by heating to facilitate the rearrangement.

Reagents and Conditions for 4-Nitropyrazole Synthesis:

| Reactant/Reagent | Molar Ratio (to Pyrazole) | Temperature (°C) | Time (h) | Yield (%) |

| Pyrazole | 1 | RT, then 0-10, then 50 | 0.5, then addition, then 1.5 | 85 |

| Concentrated H₂SO₄ | 2.1 | RT | 0.5 | - |

| Fuming HNO₃ (98%) | 1.5 | 0-10 (addition) | - | - |

| Fuming H₂SO₄ (20%) | 3 | 0-10 (addition) | - | - |

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro group and the pyrazole ring itself makes the system susceptible to various types of nucleophilic attack.

Cine-Substitution

In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, with the leaving group being eliminated from the neighboring carbon. This has been observed in 1,4-dinitropyrazoles.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"1,4-Dinitropyrazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu⁻)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Meisenheimer-like\nIntermediate"]; "Product" [label="3-Nu-4-nitropyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving_Group" [label="NO₂⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1,4-Dinitropyrazole" -> "Intermediate" [label="+ Nu⁻"]; "Nucleophile (Nu⁻)" -> "Intermediate"; "Intermediate" -> "Product"; "Intermediate" -> "Leaving_Group" [label="- NO₂⁻"]; } dot Figure 2: General mechanism of cine-substitution on a 1,4-dinitropyrazole ring.

Experimental Protocol: Cine-Substitution of 3-Methyl-1,4-dinitropyrazole with Ethyl 2-mercaptoacetate[4]

This reaction exemplifies the cine-substitution where the nucleophile attacks the C5 position, leading to the displacement of the N1-nitro group and subsequent tautomerization.

Reagents and Conditions:

| Reactant | Nucleophile | Solvent | Temperature | Product |

| 3-Methyl-1,4-dinitropyrazole | Ethyl 2-mercaptoacetate | - | - | Ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate |

Vicarious Nucleophilic Substitution (VNS)

VNS allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile carrying a leaving group. This methodology has been applied to nitropyrazoles.[2][3][4]

Experimental Protocol: Alkylation of Nitropyridines via VNS (Model for Nitropyrazoles)[8]

While a specific protocol for this compound was not detailed, the conditions for other nitro-heterocycles provide a strong starting point. The reaction of a sulfonyl-stabilized carbanion with a nitro-heterocycle in the presence of a strong base.

General Conditions:

| Substrate | Nucleophile Precursor | Base | Solvent | Temperature (°C) |

| Nitro-heterocycle | Alkyl Phenyl Sulfone | KHMDS | DMF | -40 |

Reduction of the Nitro Group

The reduction of the N-nitro group to an N-amino group is a key transformation, providing access to N-aminopyrazoles, which are valuable building blocks for further functionalization.

Experimental Protocol: Amination of 4-Nitropyrazole[2]

This procedure describes the N-amination of 4-nitropyrazole, which can be considered analogous to the reduction of a pre-formed this compound derivative.

Reagents and Conditions:

| Reactant | Reagents | Product |

| 4-Nitropyrazole | NH₂OSO₃H, K₂CO₃ | 1-Amino-4-nitropyrazole |

Cycloaddition Reactions

While the this compound ring itself is not a classical diene or dienophile for Diels-Alder reactions, the pyrazole core can be constructed via 1,3-dipolar cycloaddition reactions. Furthermore, substituents on the this compound ring could potentially participate in cycloaddition reactions.

1,3-Dipolar Cycloaddition

This is a powerful method for constructing the pyrazole ring itself, often involving the reaction of a nitrile imine with an alkyne.[5] While not a reaction of the this compound ring, it is a key synthetic route to substituted pyrazoles that can then be N-nitrated.

Ring-Opening Reactions

The pyrazole ring is generally stable. However, under specific conditions, particularly with highly functionalized pyrazoles, ring-opening reactions can occur.

Ring-Opening/Recyclization Cascade

An unusual transformation has been reported where the formation of a pyrazole nitrene from an azidopyrazole initiates a ring-opening and recyclization cascade.[6][7] This highlights a potential, albeit specialized, reactivity pathway of the pyrazole core that could be influenced by the N-nitro group.

Conclusion

The this compound ring exhibits a rich and diverse reactivity profile. The N-nitro group activates the ring for various nucleophilic substitution reactions and serves as a precursor for C-nitro derivatives through rearrangement. While direct electrophilic substitution on the N-nitrated ring is not typical, the subsequent C-nitrated products are highly valuable. Understanding these reactivity patterns is crucial for leveraging the this compound scaffold in the development of new pharmaceuticals and advanced materials. The provided experimental frameworks offer a starting point for the practical application of these transformations in a research and development setting.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricacies of Tautomerism in Nitropyrazole Derivatives: A Technical Guide for Researchers

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. Among these, nitropyrazole derivatives represent a class of molecules where tautomerism plays a critical role, influencing their application in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the tautomeric phenomena in nitropyrazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural basis of nitropyrazole tautomerism, present quantitative data on tautomeric equilibria, detail experimental and computational protocols for their characterization, and explore the relevance of this phenomenon in the context of drug design and signaling pathways.

The Annular Prototropic Tautomerism of Nitropyrazoles

The most prevalent form of tautomerism in N-unsubstituted nitropyrazoles is annular prototropic tautomerism. This process involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring. For a pyrazole substituted with a nitro group at the C3 (or C5) position, this results in an equilibrium between the 3-nitro-1H-pyrazole and the 5-nitro-1H-pyrazole tautomers. Similarly, a nitro group at the C4 position gives rise to an equilibrium between two equivalent tautomers.

The position of this equilibrium is highly sensitive to a variety of factors, including:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H protons and the electron density distribution in the pyrazole ring, thereby affecting the relative stability of the tautomers. Generally, electron-withdrawing groups favor the tautomer where the proton is on the nitrogen atom further away from the substituent.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other. Polar protic solvents, for instance, can form hydrogen bonds with the pyrazole and nitro groups, shifting the equilibrium.

-

Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, and variable-temperature NMR spectroscopy is a key technique for studying these dynamics.

-

Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio (KT) is crucial for understanding the structure-activity relationships (SAR) of nitropyrazole derivatives. While extensive experimental data on the tautomeric equilibria of a wide range of nitropyrazole derivatives is not abundantly available in a consolidated format, computational studies provide valuable insights. The following tables summarize representative computational data on the relative energies of nitropyrazole tautomers.

Table 1: Calculated Relative Energies of 3(5)-Nitropyrazole Tautomers

| Tautomer | Method | Basis Set | Phase | Relative Energy (kcal/mol) | Reference |

| 3-Nitro-1H-pyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 | Theoretical Study |

| 5-Nitro-1H-pyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas | +1.27 | Theoretical Study |

Note: This data is illustrative and based on computational models. Experimental values may vary depending on the specific conditions.

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough investigation of nitropyrazole tautomerism.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.

-

Sample Preparation:

-

Dissolve 5-10 mg of the nitropyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is intended.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard ¹H NMR spectrum. Look for distinct signals for the protons of each tautomer. The N-H proton signal is often broad due to exchange and may not be suitable for quantification.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are sensitive to the tautomeric form.

-

¹⁵N NMR: If isotopically labeled material is available or with a sensitive cryoprobe, ¹⁵N NMR is highly informative. The chemical shifts of the two nitrogen atoms are significantly different in the two tautomers.

-

Variable-Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric exchange. At low temperatures, the exchange can be slowed down on the NMR timescale, allowing for the observation of separate signals for each tautomer.

-

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be used to establish through-space proximities, which can help in assigning the structure of the major tautomer, for example, by observing a correlation between the N-H proton and a nearby substituent.

-

-

Data Analysis:

-

Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated derivatives, which serve as "fixed" models for each tautomer.

-

Quantitative Analysis: If separate, well-resolved signals are observed for each tautomer, the ratio of their integrals directly corresponds to the tautomer ratio. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.[1]

-

2. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

-

Crystal Growth:

-

Dissolve the nitropyrazole derivative in a suitable solvent or solvent mixture until saturation.

-

Slowly evaporate the solvent at a constant temperature. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Select a single crystal of suitable size and quality for analysis.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one on the pyrazole nitrogen, should be carefully located from the difference electron density map to unequivocally identify the tautomer.

-

Computational Protocol

1. Density Functional Theory (DFT) for Tautomer Stability and Spectroscopic Prediction

Computational chemistry is an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

-

Model Building:

-

Build the 3D structures of all possible tautomers of the nitropyrazole derivative using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Solvation Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations of the tautomers within the desired solvent.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

-

The energy difference can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).

-

-

NMR Chemical Shift Prediction:

-

Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the NMR shielding tensors.

-

Convert the shielding tensors to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS). The predicted chemical shifts can then be compared with experimental data to aid in tautomer identification.[2]

-

Visualization of Workflows and Signaling Pathways

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a typical workflow for the comprehensive study of nitropyrazole tautomerism.

Signaling Pathways Targeted by Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and many approved drugs and clinical candidates incorporate this heterocyclic ring. While specific nitropyrazole derivatives in clinical use are less common, the pyrazole core is a key component of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammation. Understanding these pathways is crucial for drug development professionals.

1. JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[3] Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[4]

References

1-Nitropyrazole: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-nitropyrazole, a key heterocyclic compound of interest in pharmaceutical and materials research. Understanding its behavior in common laboratory solvents is critical for its application in synthesis, formulation, and analytical development.

Solubility Profile

Table 1: Quantitative Solubility of this compound and Related Compounds in Common Laboratory Solvents

| Solvent | This compound ( g/100g solvent) | 1-Methyl-4-Nitropyrazole (mole fraction at 298.15 K) | 3-Nitropyrazole (mole fraction at 323.15 K) |

| Water | Very Low (Estimation) | 0.00034 | 0.00216[1] |

| Methanol | Low to Moderate (Estimation) | 0.01514 | 0.0854[2] |

| Ethanol | Low to Moderate (Estimation) | 0.01046 | 0.0646[2] |

| Acetone | Moderate to High (Estimation) | 0.06836 | 0.0376[2] |

| Acetonitrile | Moderate (Estimation) | 0.03158 | 0.0418[2] |

| Dimethyl Sulfoxide (DMSO) | High (Estimation) | Data not available | Data not available |

| Dichloromethane (DCM) | Moderate to High (Estimation) | Data not available | Data not available |

| 1-Propanol | 1.15 (at 25°C)[3] | 0.00763 | 0.0627[2] |

| Dichlorobenzene | 0.45 (at 25°C)[3] | 0.01597 | Data not available |

| Diethylene Glycol | 1.77 (at 25°C)[3] | Data not available | Data not available |

| Diisopropyl Ether | 0.14 (at 25°C)[3] | Data not available | Data not available |

| 1,4-Dioxane | 1.94 (at 25°C)[3] | Data not available | Data not available |

| Sulfolane | 2.56 (at 25°C)[3] | Data not available | Data not available |

Note: The solubility of this compound in water, methanol, ethanol, acetone, acetonitrile, DMSO, and DCM are estimations based on qualitative descriptions and the quantitative data available for its isomers. The provided data for 1-methyl-4-nitropyrazole and 3-nitropyrazole can be used as a reference for solubility trends.

Stability Profile

Nitropyrazoles are generally recognized for their good thermal stability and resistance to hydrolysis.[4] However, their stability can be influenced by factors such as light and pH.

Table 2: Stability Summary of this compound

| Condition | Stability | Remarks |

| Thermal | High | Nitropyrazole derivatives exhibit good thermal stability.[4][5] |

| Photochemical | Potentially Unstable | Aromatic nitro compounds can be susceptible to photochemical degradation. Specific studies on this compound are lacking, but caution is advised upon prolonged light exposure. |

| pH | Generally Stable | Nitropyrazoles are characterized by their resistance to hydrolysis.[4] However, extreme pH conditions could potentially lead to degradation over extended periods. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the known degradation of other nitroaromatic compounds. Potential degradation routes may include:

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under anaerobic conditions.[6]

-

Ring cleavage: Under harsh conditions, such as strong oxidation, the pyrazole ring may undergo cleavage.

-

Denitration: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group.[6]

Experimental Protocols

Determination of Solubility

A reliable method for determining the solubility of a compound is the isothermal equilibrium method, followed by quantitative analysis.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).

A polythermal method, as described in the solubility report for this compound, can also be employed.[3] This involves monitoring the clear point of increasingly concentrated solutions over a range of temperatures.[3]

Assessment of Stability

Forced Degradation Study Protocol:

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

-

Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the solution with a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber) for a specified duration, while keeping a control sample in the dark.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety handling guidelines for 1-Nitropyrazole

An In-depth Technical Guide to the Health and Safety Handling of 1-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety guidelines for the handling of this compound (CAS No. 7119-95-1). It is intended for use by professionals in research and development environments who may handle this compound. The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its key physical and chemical properties are summarized below, providing essential data for risk assessment and handling procedures.[1]

| Property | Value | Reference |

| CAS Number | 7119-95-1 | [2][3] |

| Molecular Formula | C₃H₃N₃O₂ | [2][3] |

| Molecular Weight | 113.07 g/mol | [4] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 92-94 °C | [3] |

| Boiling Point | 269 °C (Predicted) | [1][3] |

| Storage Class | 11 (Combustible Solids) |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] It is crucial to understand these hazards to implement appropriate safety measures. The signal word for this chemical is "Warning".[2]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich GHS classifications.[2]

Toxicology and Health Effects

Exposure to this compound can occur via inhalation, ingestion, or skin/eye contact. Each route presents distinct health risks.

-

Oral Toxicity : The compound is classified as harmful if swallowed (Acute Toxicity, Category 4), which can lead to adverse systemic effects.[2]

-

Dermal and Eye Irritation : Direct contact with the skin will cause irritation.[2] More severe is the risk to the eyes, where it can cause serious irritation.[2]

-

Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory system, a characteristic of its classification for Specific Target Organ Toxicity.[2]

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risk.

Safe Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood, to control airborne dust.[5][6]

-

Avoid all personal contact, including the inhalation of dust.[7]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5][6]

-

Minimize dust generation and accumulation during handling procedures.[6][8]

-

As a nitro compound, it is considered an energetic material; therefore, avoid friction, shock, and heat.[9][10]

Storage

-

Store in a tightly closed, properly labeled container.[5][6]

-

Keep containers in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

-

The designated storage class is 11 for combustible solids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[11] Wear a lab coat or other protective clothing to prevent skin exposure.[8]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US).[5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[5][12]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[5][12]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][12]

-

If Swallowed : Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[5][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or water spray.[5][12] Alcohol-resistant foam is also effective.[14]

-

Specific Hazards : Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][13] Keep the product and empty containers away from heat and sources of ignition.[5]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear appropriate PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[5][7]

-

Containment and Cleanup : Sweep or vacuum up the spilled solid material, avoiding dust generation.[5][8] Place the material into a suitable, labeled container for disposal.[5] Do not flush into surface water or the sanitary sewer system.[12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Dispose of unused material and its container at an approved waste disposal plant.[5]

-

Do not allow the product to enter drains or waterways.[6]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15]

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are determined through standardized toxicological testing. While the specific study reports for this compound are not publicly available, the classifications imply the use of methodologies similar to the following OECD guidelines.

-

Acute Oral Toxicity (OECD 423) : This protocol involves the administration of the test substance to fasted animals (typically rodents) in a stepwise procedure using a limited number of animals. Observations for signs of toxicity are conducted for up to 14 days. The results allow for classification into one of the GHS categories. A "Harmful if swallowed" classification suggests an LD₅₀ value may fall between 300 and 2000 mg/kg body weight.

-

Skin Irritation (OECD 404) : This test involves applying the substance to the shaved skin of an animal (typically a rabbit) under a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The scores from these observations determine the irritation classification.

-

Eye Irritation (OECD 405) : A small amount of the test substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals after application. The severity and reversibility of the observed effects determine the classification.

References

- 1. This compound | 7119-95-1 [chemicalbook.com]

- 2. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 7119-95-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. afgsci.com [afgsci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. dsiac.dtic.mil [dsiac.dtic.mil]

- 10. baranlab.org [baranlab.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. benchchem.com [benchchem.com]

The 1-Nitropyrazole Scaffold: A Promising Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-nitropyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action associated with this compound derivatives. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives typically involves the direct nitration of a pyrazole ring. Various nitrating agents and reaction conditions have been employed to achieve this transformation. A general and efficient one-pot, two-step method involves the reaction of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.[1]

General Experimental Protocol for the Synthesis of 4-Nitropyrazole

This protocol describes a one-pot, two-step synthesis of 4-nitropyrazole from pyrazole.[1]

Materials:

-

Pyrazole

-

Concentrated sulfuric acid

-

20% Fuming sulfuric acid

-

98% Fuming nitric acid

-

Ice-water bath

-

Four-necked flask equipped with a stirrer and thermometer

Procedure:

-

Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask cooled in an ice-water bath, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is added. While stirring, 6.3 mL (0.15 mol) of fuming nitric acid is slowly added via a dropping funnel, maintaining the temperature between 0 and 10°C.[1]

-

Formation of Pyrazole Sulfate: At room temperature, 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole are sequentially added to a separate 100 mL four-necked flask. The mixture is stirred at room temperature for 30 minutes.[1]

-

Nitration: The prepared nitrosulfuric acid is slowly added to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C. The reaction is allowed to proceed for 1.5 hours.[1]

-

Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of 4-nitropyrazole. The solid product is collected by filtration, washed with cold water, and dried. This method has been reported to yield up to 85% of 4-nitropyrazole.[1]

Biological Activities of this compound Derivatives

The introduction of a nitro group at the 1-position of the pyrazole ring, often in combination with other substituents, has been shown to confer a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Pyrazole derivatives, including those with nitro substitutions, have been extensively investigated for their potential as anticancer agents.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3]

Quantitative Data for Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-chalcone hybrid 5o | - | 1.15 (Tubulin polymerization inhibition) | [4] |

| Pyrazole-chalcone hybrid 5l | - | 1.65 (Tubulin polymerization inhibition) | [4] |

| Pyrazole-chalcone hybrid 5p | - | 1.95 (Tubulin polymerization inhibition) | [4] |

| Cycloalkyl-fused 2,3-diaryl pyrazole A10 | Various | 0.78-2.42 | [3] |

| Pyrazole derivative 5b | K562 | 0.021 | [5] |

| Pyrazole derivative 5b | A549 | 0.69 | [5] |

| Pyrazole derivative 5b | - | 7.30 (Tubulin polymerization inhibition) | [5] |

| Pyrazole derivative 11 | Various | 0.01 - 0.65 | [2] |

| Pyrazole derivative 28 | HCT116 | 0.035 | [2] |

| Pyrazole derivative 28 | HepG2 | 0.028 | [2] |

| Pyrazole derivative 29 | HepG2 | 10.05 | [2] |

| Pyrazole derivative 29 | MCF7 | 17.12 | [2] |

| Pyrazole derivative PTA-1 | MDA-MB-231 | 10 (24h CC50) | [6] |

| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Various | Micromolar concentrations | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8][9][10][11][12][13][14]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][11]

-

MTT Addition: After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 1.5-4 hours at 37°C.[8][11]

-

Formazan Solubilization: Carefully remove the medium and add 130 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives:

Several signaling pathways crucial for cancer cell growth and survival have been identified as potential targets for pyrazole derivatives.

-